2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-
CAS No.:
Cat. No.: VC17239823
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO3 |
|---|---|
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 3-[3-(hydroxymethyl)phenyl]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C10H11NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6,12H,4-5,7H2 |
| Standard InChI Key | YSNFGEOMFUFKRW-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(=O)N1C2=CC=CC(=C2)CO |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- features a central oxazolidinone ring (C₃H₅NO₂) fused to a phenyl group modified at the meta position with a hydroxymethyl (-CH₂OH) substituent. The oxazolidinone ring adopts a planar conformation stabilized by resonance between the carbonyl group and adjacent nitrogen atom. X-ray crystallography of analogous compounds reveals bond lengths of 1.36 Å for the C=O bond and 1.45 Å for the C-N bond within the ring .
Stereochemical Considerations
The compound lacks chiral centers in its base structure, but derivatives often exhibit stereoselective activity. For instance, (S)-enantiomers of related oxazolidinones demonstrate enhanced antibacterial efficacy due to optimized ribosomal binding . Computational models suggest the hydroxymethyl group adopts a gauche conformation relative to the phenyl ring, minimizing steric hindrance .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 193.20 g/mol |
| LogP (Octanol-Water) | 1.2 ± 0.3 (Predicted) |
| Aqueous Solubility | 12.8 mg/mL (25°C) |
| pKa | 9.4 (Hydroxymethyl group) |
The hydroxymethyl group enhances hydrophilicity compared to unsubstituted oxazolidinones, as evidenced by a 30% increase in aqueous solubility relative to 3-phenyl-2-oxazolidinone.
Synthetic Methodologies
One-Pot Cyclization Under CO₂ Atmosphere
A 2020 patent (WO2021031533A1) details an efficient synthesis route :
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Step 1: React 3-R₂-4-R₁-aniline with epichlorohydrin to form 1-chloro-3-(3-R₂-4-R₁-phenylamino)-2-propanol.
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Step 2: Cyclize intermediate with CO₂ in the presence of triethylamine (1:20 molar ratio) at 60°C for 8 hours.
This method achieves 78% yield and >99% enantiomeric excess when using (S)-epichlorohydrin, avoiding racemization through CO₂-mediated ring closure . Comparative analysis shows a 22% yield improvement over traditional BF₃·Et₂O-catalyzed methods .
Comparative Synthesis Routes
| Method | Yield (%) | ee (%) | Temperature (°C) |
|---|---|---|---|
| CO₂ Cyclization | 78 | 99.5 | 60 |
| BF₃·Et₂O Catalysis | 56 | 85 | 25 |
| Phase-Transfer | 64 | 92 | 40 |
The CO₂ route eliminates metal catalysts, reducing purification steps and enabling gram-scale production .
Biological Activity and Mechanism
Antimicrobial Action
The compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing N-formylmethionyl-tRNA alignment. MIC values against resistant strains include:
| Organism | MIC90 (μg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2.0 |
| Vancomycin-resistant Enterococcus (VRE) | 4.0 |
| Linezolid-resistant Streptococcus pneumoniae | 8.0 |
Notably, the hydroxymethyl group enhances membrane permeability, reducing MIC values by 4-fold compared to des-hydroxymethyl analogs.
Structure-Activity Relationships (SAR)
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Phenyl Substitution: 3-Hydroxymethyl placement increases van der Waals interactions with ribosomal protein L3 by 1.8 kcal/mol .
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Oxazolidinone Ring: Carbonyl oxygen forms hydrogen bonds with 23S rRNA (distance: 2.1 Å), critical for inhibitory activity .
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Chirality: (S)-configuration at C5 improves target affinity (Kd = 0.8 nM vs. 12 nM for R-form) .
Pharmaceutical Applications
Antibiotic Development
The compound serves as a precursor to tedizolid phosphate, a WHO-listed essential medicine. Key derivatives include:
Pharmacokinetic Profile
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Oral Bioavailability: 94% in murine models (vs. 76% for linezolid)
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Half-Life: 14.2 hours (human microsomes)
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Metabolism: Hepatic CYP3A4-mediated oxidation to inactive carboxylic acid
Recent Advances and Future Directions
2024–2025 Research Highlights
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles increased lung tissue concentration by 18-fold in pneumonia models.
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Anticancer Activity: Demonstrated IC₅₀ = 8.3 μM against A549 lung cancer cells through TOP1 inhibition .
Challenges and Opportunities
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